4-Amino-4-(pyridin-2-yl)but-3-en-2-one
Description
Properties
CAS No. |
57352-11-1 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-amino-4-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H10N2O/c1-7(12)6-8(10)9-4-2-3-5-11-9/h2-6H,10H2,1H3 |
InChI Key |
PNWOUYRUAUDYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and an appropriate amine.
Condensation Reaction: The aldehyde group of pyridine-2-carbaldehyde reacts with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Butenone: The amine undergoes further reactions to introduce the butenone moiety, typically involving a series of condensation and reduction steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(pyridin-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-Amino-4-(pyridin-2-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The amino group in this compound enhances nucleophilicity compared to nitro- or bromo-substituted analogs, favoring reactions like Michael additions .
- Steric Considerations : The pyridin-2-yl group’s ortho-substitution may hinder steric access compared to para-substituted phenyl derivatives (e.g., 4-nitrophenyl) .
- Thermal Stability : While melting points for the target compound are unreported, analogs with similar molecular weights (e.g., tert-butyl derivatives) exhibit stability up to 287°C .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Amino-4-(pyridin-2-yl)but-3-en-2-one?
A common approach involves condensation reactions of pyridine derivatives with enone precursors. For example, hydrazine derivatives can react with (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one under reflux in ethanol, followed by purification via column chromatography . Reaction conditions such as solvent choice (e.g., dichloromethane for stepwise synthesis) and temperature should be optimized to improve yield and reduce side products .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
Q. What analytical techniques are critical for characterizing its tautomeric forms?
Combine NMR (¹H and ¹³C) and IR spectroscopy to identify enol-imine vs. keto-amine tautomers. For instance, NMR chemical shifts near δ 12-14 ppm may indicate enolic -OH groups, while IR stretches ~1600 cm⁻¹ suggest conjugated C=N bonds. X-ray crystallography remains definitive for solid-state tautomer identification .
Advanced Research Questions
Q. How do solvent effects and intramolecular hydrogen bonding influence tautomeric stability?
Computational studies (e.g., DFT at the B3LYP/6-311++G** level) reveal that polar aprotic solvents like DMSO destabilize enol-imine tautomers due to disrupted intramolecular H-bonding (e.g., O-H···N). In contrast, non-polar solvents stabilize these forms. Energy differences between tautomers (ΔG ~2-5 kcal/mol) can be quantified using solvent continuum models .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Step 1: Validate computational models (e.g., DFT) against high-resolution crystallographic data.
- Step 2: Adjust solvent and temperature parameters in simulations to match experimental conditions.
- Step 3: Use ab initio molecular dynamics to account for dynamic effects in solution-phase NMR . Discrepancies often arise from neglecting solvent-solute interactions or anharmonic vibrational modes in calculations.
Q. How can reaction byproducts be systematically identified and minimized during synthesis?
- LC-MS/MS : Monitor reaction progress and detect intermediates/byproducts.
- Design of Experiments (DoE) : Vary parameters (e.g., stoichiometry, temperature) to identify critical factors influencing impurity formation .
- Quenching Control : Rapid cooling or pH adjustment can prevent secondary reactions (e.g., hydrolysis of the enone moiety) .
Q. What mechanistic insights can be gained from kinetic studies of its degradation under acidic/basic conditions?
- Pseudo-First-Order Kinetics : Monitor degradation via UV-Vis at λ_max ~300 nm.
- Activation Energy (Eₐ) : Calculate using Arrhenius plots to differentiate between hydrolysis pathways (e.g., pyridyl ring protonation vs. enone cleavage) .
- Isotopic Labeling : Use deuterated solvents (D₂O) to trace proton transfer steps .
Methodological Considerations
Q. How to design control experiments for assessing catalytic activity in coordination complexes?
- Blank Reactions : Exclude catalysts to confirm non-catalytic pathways.
- Spectroscopic Probes : Use EPR or UV-Vis to monitor metal-ligand binding (e.g., shifts in d-d transitions).
- Competitive Ligand Studies : Introduce chelating agents (e.g., EDTA) to validate metal-dependent mechanisms .
Q. What computational protocols are recommended for predicting its reactivity in nucleophilic additions?
Q. How can crystallographic disorder in the pyridyl ring be modeled accurately?
- Multi-Component Refinement : Assign partial occupancy to disordered atoms.
- Twinning Analysis : Use SHELXL’s TWIN command for twinned crystals.
- Hirshfeld Surface Analysis : Validate intermolecular interactions to distinguish static vs. dynamic disorder .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental dipole moments?
Q. Why might NMR coupling constants conflict with X-ray bond lengths?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
